5-[(3,4-difluorophenoxy)methyl]-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-1,2-oxazole-3-carboxamide
Overview
Description
5-[(3,4-difluorophenoxy)methyl]-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-1,2-oxazole-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a difluorophenoxy group, a hexahydrocyclohepta[c]pyrazol group, and an oxazole carboxamide group
Preparation Methods
The synthesis of 5-[(3,4-difluorophenoxy)methyl]-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-1,2-oxazole-3-carboxamide involves multiple steps, including the formation of the difluorophenoxy group and the cyclohepta[c]pyrazol ring. The reaction conditions typically require specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve large-scale synthesis techniques to produce the compound in sufficient quantities for research and application purposes .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The difluorophenoxy group can undergo substitution reactions with different reagents to form new derivatives. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Scientific Research Applications
5-[(3,4-difluorophenoxy)methyl]-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets.
Industry: The compound may be used in the development of new materials and industrial processes
Mechanism of Action
The mechanism of action of 5-[(3,4-difluorophenoxy)methyl]-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
When compared to similar compounds, 5-[(3,4-difluorophenoxy)methyl]-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-1,2-oxazole-3-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 4-[(3,4-difluorophenoxy)methyl]-3,5-difluoro-4’-propylbiphenyl
- 2-amino-4-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile
- 4H-Pyrrolo[3,2-c]pyridin-4-one, 2-[2-[(3,4-difluorophenoxy)methyl]-5-methoxy-4-pyridinyl]-1,5,6,7-tetrahydro- These compounds share some structural similarities but differ in their specific functional groups and potential applications .
Properties
IUPAC Name |
5-[(3,4-difluorophenoxy)methyl]-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N4O3/c1-27(11-20-15-5-3-2-4-6-18(15)24-25-20)21(28)19-10-14(30-26-19)12-29-13-7-8-16(22)17(23)9-13/h7-10H,2-6,11-12H2,1H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPVPFBFGTVNMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NNC2=C1CCCCC2)C(=O)C3=NOC(=C3)COC4=CC(=C(C=C4)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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